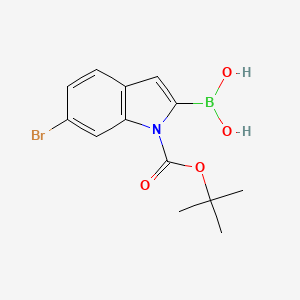

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

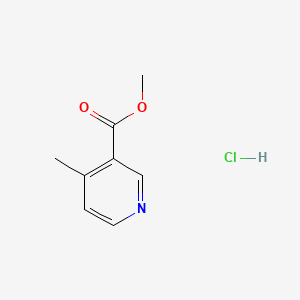

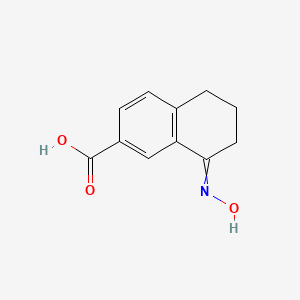

“(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a chemical compound with the CAS Number: 1217500-59-8 . It has a molecular weight of 339.98 g/mol . The IUPAC name for this compound is 6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 . The canonical SMILES representation is B(C1=CC2=C(N1C(=O)OC©©C)C=C(C=C2)Br)(O)O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.98 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 339.02775 g/mol . The topological polar surface area is 71.7 Ų .Aplicaciones Científicas De Investigación

Synthesis of Nonsymmetrical Indolopyrrole Derivatives : Mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid, such as indol-2-yl-boronic acid, was used to create 2-indolyl-5-bromopyrrole derivatives. These derivatives could then be coupled with other aryl- or heteroaryl-boronic acids to produce non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).

Stereoselective Reactions in Organic Synthesis : (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has been used in stereoselective reactions involving enolates and chiral α-halo boronic acid esters, contributing to the synthesis of various organic compounds with specific stereochemistry (Matteson & Michnick, 1990).

Functionalization of (Meth)Acryl Polymers : The compound has been utilized in the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers for the production of poly((Br-t-BOC)-aminoethyl (meth)acrylate) polymers with protected amino side groups. These polymers have potential applications in materials science and drug delivery systems (Ritter, Tabatabai, & Herrmann, 2016).

Preparation of tert-Butyl Esters : This compound has been part of novel protocols for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters, offering a broad range of applications in pharmaceuticals and materials chemistry (Li et al., 2014).

Synthesis of Expanded Porphyrins : It has been used in the preparation of quaterpyrroles as building blocks for the synthesis of macrocycles, such as octaphyrins and substituted cyclo[8]pyrroles, which have applications in the field of supramolecular chemistry and molecular electronics (Anguera et al., 2015).

Synthesis of Piperidinedicarboxylic Acid Derivatives : This boronic acid derivative has also been used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are important in medicinal chemistry and asymmetric synthesis (Xue et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYFCWUHNRAJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681543 |

Source

|

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |

CAS RN |

1217500-59-8 |

Source

|

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)

![(4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone](/img/structure/B594950.png)

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)